molecular formula C16H18N2O3S B5514480 5-(3,4-dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one

5-(3,4-dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one

Cat. No. B5514480
M. Wt: 318.4 g/mol
InChI Key: OYLRLTLKAKMCHY-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one, also known as DMTS, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the thiazole family and is known for its unique chemical structure and properties.

Scientific Research Applications

Fluorescence and Electrochromism

Thiazolothiazole derivatives, closely related in structure to the compound , have been found to exhibit strong blue fluorescence and reversible electrochromism, which is a change in color when electricity is applied. These properties make them promising candidates for multifunctional optoelectronic applications, electron transfer sensing, and other photochemical uses (Woodward et al., 2017).

Antioxidant Activity

Another study on 5,7-dimethyl-3H-thiazolo[4,5-b]pyridine derivatives, which share a thiazole core with the compound of interest, revealed that these compounds exhibited significant antioxidant activity. This was determined through their ability to scavenge free radicals, suggesting potential applications in combating oxidative stress-related diseases (Chaban et al., 2013).

Antiproliferative and Antimicrobial Properties

Research on Schiff bases derived from 1,3,4-thiadiazole compounds, which are structurally related to thiazol-4(5H)-ones, demonstrated significant antiproliferative and antimicrobial properties. Certain derivatives showed high DNA protective ability against oxidative damage and strong antimicrobial activity against specific strains, indicating potential applications in developing new therapeutic agents (Gür et al., 2020).

Antimicrobial Activity and Molecular Docking Studies

Thiazolidinone hybrids with pyridine and pyrazole heterocycles were investigated for their antimicrobial activity against various bacterial and fungal strains. Some compounds exhibited prominent activity, and molecular docking studies provided insights into their binding modes, suggesting their potential in designing new antimicrobial agents (Desai et al., 2022).

Molecular Structure and Docking Studies

A comprehensive study of the molecular structure and electronic properties of a thiazol-4(5H)-one derivative revealed its potential in binding to cancer-related proteins, as demonstrated through molecular docking studies. This suggests applications in cancer research, particularly in understanding the interaction between small molecules and cancer targets (Shanmugapriya et al., 2022).

properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-20-12-6-5-11(9-13(12)21-2)10-14-15(19)17-16(22-14)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLRLTLKAKMCHY-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(3,4-dimethoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one

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